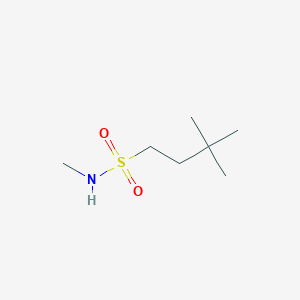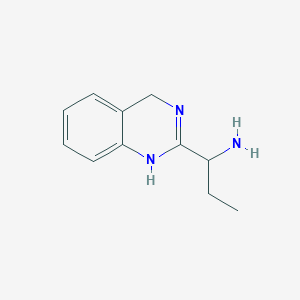
1-(3,4-Dihydroquinazolin-2-yl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dihydroquinazolin-2-yl)propan-1-amine is a compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dihydroquinazolin-2-yl)propan-1-amine typically involves the condensation of anthranilamide with an appropriate aldehyde or ketone. One common method involves the use of a Brønsted acidic ionic liquid as a catalyst, which promotes the reaction under solvent-free conditions . The reaction is carried out by mixing anthranilamide with the aldehyde or ketone in the presence of the catalyst, followed by heating the mixture to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes but with optimizations for higher yields and cost-effectiveness. The use of heterogeneous catalysts, such as cross-linked poly(4-vinylpyridine) supported BF3, has been reported to be efficient and reusable, making it suitable for large-scale production .
化学反応の分析
Types of Reactions
1-(3,4-Dihydroquinazolin-2-yl)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives, amine derivatives, and substituted quinazoline compounds.
科学的研究の応用
1-(3,4-Dihydroquinazolin-2-yl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 1-(3,4-Dihydroquinazolin-2-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. For example, quinazoline derivatives have been shown to inhibit certain enzymes and receptors, leading to their biological effects. The compound may bind to proteins involved in cell signaling pathways, thereby modulating their activity and exerting its therapeutic effects .
類似化合物との比較
Similar Compounds
Quinazolinone Derivatives: Compounds such as 2,3-dihydroquinazolin-4(1H)-one share a similar core structure and exhibit comparable biological activities.
Thiazole Derivatives: Compounds like 1-(1,3-Thiazol-2-yl)propan-1-amine have similar structural features and are used in similar applications.
Uniqueness
1-(3,4-Dihydroquinazolin-2-yl)propan-1-amine is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying various biological processes.
特性
分子式 |
C11H15N3 |
|---|---|
分子量 |
189.26 g/mol |
IUPAC名 |
1-(1,4-dihydroquinazolin-2-yl)propan-1-amine |
InChI |
InChI=1S/C11H15N3/c1-2-9(12)11-13-7-8-5-3-4-6-10(8)14-11/h3-6,9H,2,7,12H2,1H3,(H,13,14) |
InChIキー |
AARRKIKNIRZAJM-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=NCC2=CC=CC=C2N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-tert-Butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13189538.png)
![Methyl 2-methyl-1,5,8-trioxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13189544.png)
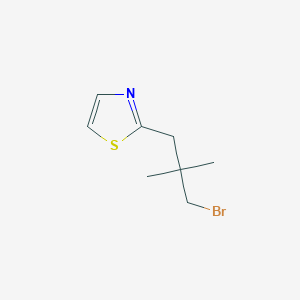
![7,9-Dimethyl-1-thia-4-azaspiro[4.5]decane](/img/structure/B13189552.png)

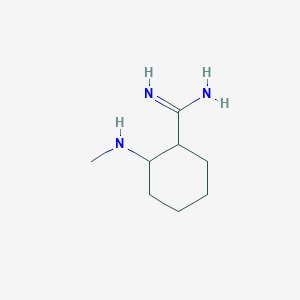

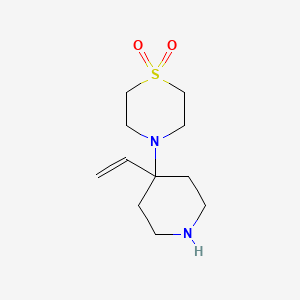
![2-([3-(Trifluoromethyl)phenyl]methyl)oxirane](/img/structure/B13189597.png)
![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentan-1-ol](/img/structure/B13189599.png)
![2-Amino-n-[(4-chlorophenyl)methyl]-2-phenylacetamide](/img/structure/B13189606.png)
